Ethyl 3-isoxazol-5-yl[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate
CAS No.: 1119449-93-2
Cat. No.: VC2480595
Molecular Formula: C12H10N4O3
Molecular Weight: 258.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1119449-93-2 |
|---|---|
| Molecular Formula | C12H10N4O3 |
| Molecular Weight | 258.23 g/mol |
| IUPAC Name | ethyl 3-(1,2-oxazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate |
| Standard InChI | InChI=1S/C12H10N4O3/c1-2-18-12(17)8-3-4-10-14-15-11(16(10)7-8)9-5-6-13-19-9/h3-7H,2H2,1H3 |
| Standard InChI Key | SCVIBRVLUDUBRH-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CN2C(=NN=C2C3=CC=NO3)C=C1 |
| Canonical SMILES | CCOC(=O)C1=CN2C(=NN=C2C3=CC=NO3)C=C1 |
Introduction
Ethyl 3-isoxazol-5-yl triazolo[4,3-a]pyridine-6-carboxylate is a synthetic compound that combines a triazolo-pyridine framework with an isoxazole moiety, making it a subject of interest in medicinal chemistry due to its potential biological activities. This compound features an ethyl ester group attached to a carboxylic acid, contributing to its pharmacological properties. The molecular formula of this compound is C12H10N4O3, with a molecular weight of 258.24 g/mol .
Synthesis Methods
The synthesis of Ethyl 3-isoxazol-5-yl triazolo[4,3-a]pyridine-6-carboxylate typically involves several key steps, although detailed synthesis pathways are not extensively documented in the available literature. Generally, the synthesis of such heterocyclic compounds involves condensation reactions, cyclization, and functional group modifications to achieve the desired structure.
Biological Activities and Potential Applications
Compounds with similar structures to Ethyl 3-isoxazol-5-yl triazolo[4,3-a]pyridine-6-carboxylate have shown promising results in various biological activities, including antimicrobial and antitumor effects. The unique combination of an isoxazole and triazole structure in this compound enhances its biological activity compared to other compounds lacking this dual functionality.
| Compound Type | Notable Activities |
|---|---|
| Triazolo[4,3-a]pyridine | Antimicrobial |
| Isoxazole Derivatives | Antitumor |
| Quinoline Analogues | Anti-inflammatory |
Interaction Studies and Pharmacodynamics
Interaction studies involving Ethyl 3-isoxazol-5-yl triazolo[4,3-a]pyridine-6-carboxylate focus on its binding affinity with various biological targets. These studies are crucial for understanding the pharmacodynamics and pharmacokinetics of this compound, although specific data on its interaction with biological targets is limited in the available literature.
Suppliers and Availability
Ethyl 3-isoxazol-5-yl triazolo[4,3-a]pyridine-6-carboxylate is available from several suppliers, including Combi-Blocks Inc. and Matrix Scientific in the United States . It is marketed as a product for proteomics research and can be purchased in quantities such as 500 mg .
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